N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide
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Overview
Description
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide is an organic compound with a complex structure that includes two methylphenyl groups and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with N,N-bis(2-methylphenyl)methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular pathways by modifying key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-methylphenyl)guanidine: Similar structure but with a guanidine group instead of a chloroacetamide group.
N,N’-bis(2-methylphenyl)urea: Contains a urea group instead of a chloroacetamide group.
Uniqueness
N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide is unique due to its chloroacetamide moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the chloro group allows for specific chemical modifications and interactions that are not possible with the guanidine or urea derivatives .
Properties
IUPAC Name |
N-[bis(2-methylphenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-7-3-5-9-14(12)17(19-16(20)11-18)15-10-6-4-8-13(15)2/h3-10,17H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCQZFYHLPIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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